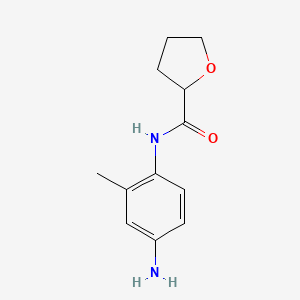

N-(4-Amino-2-methylphenyl)tetrahydrofuran-2-carboxamide

Description

Properties

IUPAC Name |

N-(4-amino-2-methylphenyl)oxolane-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O2/c1-8-7-9(13)4-5-10(8)14-12(15)11-3-2-6-16-11/h4-5,7,11H,2-3,6,13H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCIVEGSOWIWKCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)N)NC(=O)C2CCCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501204733 | |

| Record name | N-(4-Amino-2-methylphenyl)tetrahydro-2-furancarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501204733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

926272-61-9 | |

| Record name | N-(4-Amino-2-methylphenyl)tetrahydro-2-furancarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=926272-61-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(4-Amino-2-methylphenyl)tetrahydro-2-furancarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501204733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Synthetic Approach

The compound N-(4-Amino-2-methylphenyl)tetrahydrofuran-2-carboxamide is typically synthesized via amide bond formation between a tetrahydrofuran-2-carboxylic acid derivative and a 4-amino-2-methylphenyl amine. The key step is the coupling of the carboxylic acid or its ester with the aromatic amine under catalytic or activating conditions.

Preparation via Catalytic Amidation of Esters

One efficient method involves the amidation of methyl tetrahydrofuran-2-carboxylate with an amine under catalytic conditions:

- Reactants : Methyl tetrahydrofuran-2-carboxylate and 4-amino-2-methylphenyl amine (or related amines).

- Catalyst : Calcium iodide (CaI2) at 10 mol% loading.

- Solvent : Toluene, typically at 2 M concentration.

- Conditions : Stirring at room temperature or mild heating (e.g., 110 °C) for several hours (1–8 h).

- Outcome : High conversion rates (up to 94%) and good yields of the amide product.

This method benefits from mild conditions and avoids harsh reagents, making it suitable for sensitive functional groups like amino substituents on the aromatic ring.

Table 1: Catalytic Amidation Conversion Data

| Entry | Ester Side Chain | Catalyst | Conversion (%) | Conditions |

|---|---|---|---|---|

| 1 | Methyl | CaI2 | 84 | 110 °C, 8 h, toluene (2M) |

| 2 | Ethyl | CaI2 | 73 | 110 °C, 8 h, toluene (2M) |

| 3 | Benzyl | CaI2 | 81 | 110 °C, 8 h, toluene (2M) |

| 4 | Allyl | CaI2 | 83 | 110 °C, 8 h, toluene (2M) |

Note: The methyl ester is preferred for higher conversion efficiency in amidation reactions with amines.

Amide Coupling Using Carbodiimide or HATU Reagents

Another common approach in the synthesis of related carboxamides involves amide coupling reagents such as HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate):

- Step 1 : Activation of the carboxylic acid (e.g., tetrahydrofuran-2-carboxylic acid) with HATU in the presence of a base.

- Step 2 : Nucleophilic attack by the aromatic amine (4-amino-2-methylphenyl amine) to form the amide bond.

- Solvent : Commonly DMF or dichloromethane.

- Temperature : Room temperature to mild heating.

- Purification : Chromatographic techniques to isolate the pure amide.

This method is widely used for its high efficiency and compatibility with various functional groups, including amino substituents.

Alternative Synthetic Routes and Notes

- Hydrolysis and Subsequent Amidation : Starting from methyl esters, hydrolysis to the corresponding acid followed by amide coupling is also feasible.

- Use of Protective Groups : If the amino group on the aromatic ring is reactive or prone to side reactions, it may be protected during the amidation step and deprotected afterward.

- Catalyst Variations : Other Lewis acid catalysts or transition metal catalysts may be explored for amidation, but CaI2 has shown good performance in related systems.

Summary Table of Preparation Methods

Research Findings and Practical Considerations

- The catalytic amidation method using CaI2 is notable for its operational simplicity and avoidance of strong coupling reagents, which can be advantageous for scale-up and green chemistry considerations.

- The HATU-mediated coupling remains a gold standard for laboratory-scale synthesis due to its reliability and compatibility with diverse substrates.

- Purification typically involves chromatographic methods such as flash chromatography or preparative HPLC to achieve high purity suitable for research applications.

- Reaction monitoring by GC or HPLC is standard to determine conversion and optimize reaction times.

This detailed analysis consolidates the preparation methods of this compound from multiple authoritative sources, emphasizing catalytic amidation and amide coupling strategies as the primary synthetic routes. These methods provide efficient, high-yielding access to the compound with considerations for functional group compatibility and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4-Amino-2-methylphenyl)tetrahydrofuran-2-carboxamide undergoes various types of chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The carboxamide group can be reduced to form amines.

Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Electrophilic reagents such as halogens or nitrating agents can be used under acidic conditions.

Major Products Formed

Oxidation: Nitro derivatives of the compound.

Reduction: Amines and other reduced forms of the compound.

Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of N-(4-Amino-2-methylphenyl)tetrahydrofuran-2-carboxamide. It has shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity Data

| Pathogen | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |

|---|---|---|

| Staphylococcus aureus | 0.5 µg/mL | 1.0 µg/mL |

| Escherichia coli | 1.0 µg/mL | 2.0 µg/mL |

| Pseudomonas aeruginosa | 0.75 µg/mL | 1.5 µg/mL |

These results indicate that the compound possesses significant antimicrobial properties, making it a candidate for further development as an antimicrobial agent.

Anticancer Activity

This compound has also been evaluated for its anticancer potential. Studies have shown that it can induce apoptosis in various cancer cell lines.

Case Study: Anticancer Activity Evaluation

In a study involving human breast adenocarcinoma cell lines (MCF-7 and MDA-MB-231), this compound exhibited cytotoxic effects with IC50 values as follows:

- MCF-7 Cell Line : IC50 = 25 µM

- MDA-MB-231 Cell Line : IC50 = 30 µM

Flow cytometry analysis revealed that the compound effectively induced apoptosis in these cell lines, suggesting its potential as a therapeutic agent against breast cancer.

Mechanism of Action

The mechanism of action of N-(4-Amino-2-methylphenyl)tetrahydrofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the aromatic ring can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares N-(4-Amino-2-methylphenyl)tetrahydrofuran-2-carboxamide with structurally related compounds, emphasizing key differences in core heterocycles, substituents, and physicochemical properties:

Structural and Functional Insights

- Core Heterocycles :

- Methoxy vs. Methyl (Compound 11 vs. Target): Methoxy groups (electron-donating) increase electron density on aromatic rings, contrasting with methyl’s inductive effects .

- Synthesis and Yield: Microwave-assisted synthesis (e.g., ) achieves moderate yields (52–84%), while compound 15’s high yield (84%) and melting point (>300°C) suggest superior crystallinity due to hydrazinocarbonyl groups .

Physicochemical and Application Trends

- Melting Points : Thiophene derivatives () exhibit lower melting points (156–168°C) compared to compound 15 (>300°C), likely due to intermolecular hydrogen bonding from hydrazine groups .

Biological Activity

N-(4-Amino-2-methylphenyl)tetrahydrofuran-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, biochemical properties, and therapeutic applications.

1. Chemical Structure and Properties

This compound features a tetrahydrofuran ring, an amine group, and a carboxamide functional group. These structural components are crucial for its interaction with biological targets.

The biological activity of this compound primarily involves:

- Enzyme Inhibition : The compound has been shown to inhibit various enzymes, particularly histone deacetylases (HDACs) and kinases. This inhibition leads to alterations in gene expression and cellular signaling pathways, which are critical in cancer biology and other diseases .

- Cellular Effects : In cancer models, this compound induces apoptosis (programmed cell death) and inhibits cell proliferation. The modulation of signaling pathways is essential for its anticancer effects .

| Property | Description |

|---|---|

| Solubility | Soluble in polar solvents |

| Stability | Stable under standard laboratory conditions |

| Interaction with Proteins | Binds to active sites of HDACs and kinases |

| Toxicity | Minimal at low doses; varies with dosage |

4. Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Anticancer Activity : In vitro studies demonstrated that the compound effectively inhibited the growth of various cancer cell lines, including colon carcinoma (HCT-15). The IC50 values indicated significant cytotoxicity at micromolar concentrations .

- Mechanistic Studies : Molecular dynamics simulations revealed that the compound interacts with target proteins primarily through hydrophobic contacts and hydrogen bonding, which are crucial for its inhibitory effects on HDACs .

5. Dosage Effects in Animal Models

Research indicates that the effects of this compound vary significantly with dosage:

- At low doses, the compound exhibits minimal toxicity while effectively inhibiting target enzyme activities.

- Higher doses may lead to increased toxicity but also enhanced therapeutic effects against tumors .

6. Therapeutic Applications

Given its biological activity, this compound shows promise in various therapeutic areas:

- Cancer Therapy : Its ability to induce apoptosis and inhibit tumor growth positions it as a candidate for further development in cancer treatment.

- Potential as a Biochemical Probe : The compound may serve as a tool for studying enzyme interactions and cellular processes, enhancing our understanding of disease mechanisms .

7. Conclusion

This compound is a compound with notable biological activity, particularly in cancer research. Its mechanisms of action involve enzyme inhibition and modulation of cellular processes, highlighting its potential therapeutic applications. Ongoing research will further elucidate its role in medicine and biochemistry.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(4-Amino-2-methylphenyl)tetrahydrofuran-2-carboxamide?

- Methodological Answer : The compound can be synthesized via coupling reactions between tetrahydrofuran-2-carboxylic acid derivatives and 4-amino-2-methylaniline. Key steps include:

- Schiff base formation : Reacting activated carboxylic acid derivatives (e.g., acid chlorides) with aromatic amines under reflux conditions in aprotic solvents like dichloromethane .

- Catalytic cross-coupling : Palladium-catalyzed reactions (e.g., Pd(dppf)₂Cl₂) in dioxane/water mixtures at 55°C, followed by purification via column chromatography with eluents such as dichloromethane/ethyl acetate (9:1) .

- Intermediate characterization : Use intermediates like N-(4-amino-2-methylphenyl)acetamide (mp 141–142°C) for structural validation .

Q. What analytical techniques are recommended for characterizing this compound?

- Methodological Answer :

- NMR spectroscopy : ¹H NMR (400 MHz, CDCl₃) and ¹³C NMR (101 MHz) to confirm substituent positions and stereochemistry. Key peaks include aromatic protons (δ 7.60–7.40 ppm) and tetrahydrofuran carbons (δ 25–28 ppm) .

- High-resolution mass spectrometry (HRMS) : Validate molecular weight (e.g., calculated m/z 301.1369 vs. observed 301.1379) .

- Melting point analysis : Compare with structurally related compounds (e.g., N-(4-amino-2-methylphenyl)acetamide, mp 141–142°C) .

Q. What safety protocols should be followed during experimental handling?

- Methodological Answer :

- PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols; implement local exhaust ventilation .

- Emergency measures : For skin contact, wash with soap/water; for eye exposure, rinse ≥15 minutes with saline. Avoid inducing vomiting if ingested .

Advanced Research Questions

Q. How can structural modifications influence the compound's biological activity?

- Methodological Answer :

- Fluorination : Substitution at the phenyl ring (e.g., 4-fluorobenzamide derivatives) enhances antitumor activity by improving target binding (e.g., inhibition of kinase pathways) .

- Piperidine incorporation : Analogues like THF-F (N-phenyl-N-[1-phenethylpiperidin-4-yl]tetrahydrofuran-2-carboxamide) exhibit opioid receptor affinity, highlighting the role of lipophilic groups in modulating activity .

- Dose-response studies : Test modified derivatives at concentrations ranging from 1–100 µM in cell-based assays to quantify potency shifts .

Q. What in vitro and in vivo models are suitable for evaluating its pharmacokinetics?

- Methodological Answer :

- In vitro : Use human liver microsomes (HLMs) to assess CYP3A4-mediated metabolism. Monitor metabolite formation via LC-MS/MS over 60-minute incubations .

- In vivo : Administer orally to rodents (e.g., 10 mg/kg) and measure plasma concentrations using HPLC. Alfuzosin (a structural analogue) shows 49% bioavailability and a 10-hour half-life, providing a benchmark .

Q. How to address discrepancies in reported antimicrobial vs. antitumor efficacy?

- Methodological Answer :

- Assay standardization : Re-evaluate activity using consistent bacterial/fungal strains (e.g., E. coli ATCC 25922, C. albicans SC5314) and tumor cell lines (e.g., MCF-7, HeLa) .

- Structural-activity analysis : Compare MIC (minimum inhibitory concentration) and IC₅₀ values of derivatives with varying substituents (e.g., thiophene vs. furan rings) .

- Mechanistic studies : Perform transcriptomic profiling to identify divergent pathways (e.g., DNA damage vs. membrane disruption) .

Q. What computational approaches predict metabolic stability and enzyme interactions?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina to model binding to CYP3A4 (PDB ID: 1TQN). Prioritize poses with ΔG ≤ −8 kcal/mol .

- ADMET prediction : Apply QikProp to estimate logP (target ≤3), aqueous solubility (≥−5.0), and CNS permeability .

- Metabolite identification : Run in silico fragmentation (e.g., Mass Frontier) to predict oxidative metabolites (e.g., hydroxylation at the tetrahydrofuran ring) .

Data Contradiction Analysis

- Example : Conflicting reports on antimicrobial activity may arise from variations in bacterial strains or testing protocols. To resolve, perform dose-response curves under standardized CLSI guidelines and validate with structural analogues (e.g., thiazole-containing derivatives) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.